Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential utility in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor using a chiral reducing agent, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and recrystallization to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers .
Scientific Research Applications
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
Rel-((3R,5S)-5-methylpyrrolidin-3-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in applications requiring precise stereochemical control .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
[(3R,5S)-5-methylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
MJZKMMRXRPXHCB-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)CO.Cl |
Canonical SMILES |
CC1CC(CN1)CO.Cl |
Origin of Product |
United States |
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